N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound features a triazoloquinoxaline core, which is a fused ring system combining triazole and quinoxaline moieties, with additional functional groups that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step often starts with the reaction of 4-chloroquinoxaline with hydrazine to form the triazoloquinoxaline ring system.
Final Assembly: The final step involves the alkylation of the triazoloquinoxaline derivative with ethyl iodide to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazoloquinoxalines depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: The parent compound without the additional functional groups.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Compounds with different substituents on the triazoloquinoxaline core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to the presence of the 3,4-dimethoxyphenyl group and the ethyl group, which enhance its biological activity and chemical reactivity compared to other triazoloquinoxaline derivatives .
Properties
Molecular Formula |
C21H23N5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H23N5O2/c1-4-19-24-25-21-20(23-15-7-5-6-8-16(15)26(19)21)22-12-11-14-9-10-17(27-2)18(13-14)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,23) |
InChI Key |
GXQRIOYHWKCKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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